tert-Butyl propylcarbamate
Overview
Description
tert-Butyl propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Scientific Research Applications
tert-Butyl propylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
Tert-Butyl propylcarbamate, also known as tert-butyl carbamate, primarily targets various proteins and enzymes in the body . For instance, it has been found to interact with Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their activity . For instance, it may inhibit or enhance the activity of the targeted enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with multiple targets . For instance, it may influence the glycolysis pathway by interacting with Triosephosphate isomerase . It may also affect protein synthesis and maturation pathways due to its interaction with Ribonuclease pancreatic and Methionine aminopeptidase 2 .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. For instance, by interacting with Ribonuclease pancreatic, it may affect the synthesis of proteins . Similarly, by interacting with Triosephosphate isomerase, it may influence the glycolysis pathway, thereby affecting energy production in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s action can also be influenced by the individual’s physiological condition, including their metabolic rate, organ function, and the presence of other drugs .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl propylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl chloroformate with propylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of tert-butyl chloroformate to a solution of propylamine in an organic solvent such as dichloromethane. The reaction mixture is then stirred and maintained at a controlled temperature to optimize the reaction rate and yield. The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized carbamates or amides.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness
tert-Butyl propylcarbamate is unique due to its specific combination of tert-butyl and propyl groups, which provide a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over other carbamates in terms of ease of removal and compatibility with various reaction conditions.
Properties
IUPAC Name |
tert-butyl N-propylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUWHAJDOUIJMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557576 | |
Record name | tert-Butyl propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105678-25-9 | |
Record name | tert-Butyl propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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